N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a heptafluorobutanamide group attached to a 2,3-dimethoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,3-dimethoxybenzylamine with heptafluorobutyryl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The fluorine atoms in the heptafluorobutanamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated nature.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups on the phenyl ring may play a role in the compound’s binding affinity and specificity. Additionally, the fluorinated butanamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the fluorinated butanamide group.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with methoxy groups on the phenyl ring but different substituents.
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12F7NO3 |
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Molecular Weight |
363.23 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C13H12F7NO3/c1-23-8-5-3-4-7(9(8)24-2)6-21-10(22)11(14,15)12(16,17)13(18,19)20/h3-5H,6H2,1-2H3,(H,21,22) |
InChI Key |
RJVOICKGYKEMGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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